1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one

Description

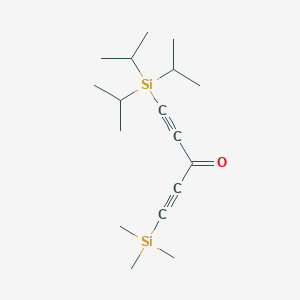

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one is a structurally complex organosilicon compound characterized by a conjugated diynone backbone (penta-1,4-diyn-3-one) flanked by two distinct silyl groups: a trimethylsilyl (TMS) group at position 1 and a triisopropylsilyl (TIPS) group at position 3. The ketone moiety at position 3 introduces polarity, while the triple bonds (C≡C) and bulky silyl substituents confer unique electronic and steric properties.

The TMS group is a compact, electron-donating substituent, whereas the TIPS group provides enhanced steric shielding due to its branched isopropyl chains. Computational studies using density-functional theory (DFT) methodologies, as described by Becke , have been instrumental in elucidating its electronic structure, including HOMO-LUMO gaps and charge distribution.

Properties

IUPAC Name |

1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-16H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNHLUMUKFBKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC(=O)C#C[Si](C)(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one typically involves the use of silylating agents and alkynes. One common method includes the reaction of a suitable alkyne with triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .

Chemical Reactions Analysis

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride.

Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, ketones, and various substituted alkynes.

Scientific Research Applications

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism by which 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one exerts its effects involves the interaction of its silyl groups with various molecular targets. The triisopropylsilyl and trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-carbon bonds, and protect sensitive functional groups during chemical reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Silyl-Substituted Diynones

| Compound | Silyl Groups | Molecular Weight (g/mol) | HOMO-LUMO Gap (eV)* | Bond Length C≡C (Å)** |

|---|---|---|---|---|

| 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one | TMS, TIPS | ~350.6 | 4.2–4.5 | 1.20–1.22 |

| 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one | TMS, TMS | ~292.4 | 4.0–4.3 | 1.21–1.23 |

| 1-Triethylsilyl-5-t-butyldimethylsilylpenta-1,4-diyn-3-one | Triethylsilyl, TBDMS | ~406.7 | 4.3–4.6 | 1.19–1.21 |

Calculated via DFT methods incorporating exact exchange terms .

*Determined via crystallographic studies using SHELX .

- Steric Shielding : The TIPS group in the target compound offers greater steric protection than TMS or triethylsilyl groups, reducing susceptibility to nucleophilic attack or oxidation. This contrasts with bis-TMS analogs, which are more reactive due to lower steric hindrance.

- Electronic Modulation : The electron-donating nature of silyl groups stabilizes the conjugated system. TIPS’s inductive effect is slightly weaker than TMS due to its bulkier structure, as shown by smaller HOMO-LUMO gaps in bis-TMS derivatives .

Reactivity in Cycloaddition Reactions

The compound’s reactivity was compared to analogs in Diels-Alder reactions:

- Reaction Rate : The TIPS group slows reaction kinetics by ~30% compared to bis-TMS derivatives, as steric bulk hinders diene approach.

- Regioselectivity : Enhanced steric shielding directs electrophilic attacks to the less hindered TMS-terminated triple bond, a trend confirmed via Multiwfn electron-density topology analysis .

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

- Decomposition Temperature : 220°C (target compound) vs. 195°C (bis-TMS analog). The TIPS group improves thermal stability by reducing strain in the conjugated system, as predicted by Colle-Salvetti correlation-energy models .

Solubility and Crystallinity

- Solubility: The target compound exhibits higher solubility in nonpolar solvents (e.g., hexane) than TBDMS-containing analogs due to TIPS’s branched structure.

- Crystallinity : Single-crystal XRD (using SHELX ) shows a more ordered lattice compared to triethylsilyl derivatives, attributed to symmetric silyl packing.

Biological Activity

Introduction

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-one is an organosilicon compound notable for its unique structural features, including multiple silyl groups and a pentadiyne backbone. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its potential biological activity. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and other areas.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex arrangement of silicon atoms, contributing to its stability and reactivity. The presence of both trimethylsilyl and triisopropylsilyl groups enhances its solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C17H32O1Si3 |

| Molecular Weight | 320.63 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, the presence of silyl groups can enhance membrane permeability, allowing for better interaction with microbial cells. In preliminary studies, derivatives of pentadiyne compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

The anticancer activity of organosilicon compounds has been a subject of interest in recent years. Compounds with multiple unsaturated bonds, like those found in this compound, are believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). Studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines by modulating signaling pathways involved in cell growth and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar organosilicon compounds revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of essential enzymatic functions. This suggests that this compound could be explored for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on similar pentadiyne compounds have shown promising results in inducing apoptosis in various cancer cell lines. For example, a derivative demonstrated a significant reduction in viability of breast cancer cells through ROS-mediated pathways. This highlights the potential of this compound as a candidate for further investigation in cancer therapy.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to evaluate their biological activities:

| Compound | Activity Type | Findings |

|---|---|---|

| Derivative A | Antimicrobial | Effective against E. coli and S. aureus |

| Derivative B | Anticancer | Induced apoptosis in MCF7 breast cancer cells |

| Derivative C | Antioxidant | Scavenged free radicals effectively |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.